1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and an ethanesulfonyl group, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one typically involves the reaction of azetidine derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylated product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide group.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of azetidine derivatives with different functional groups.
Scientific Research Applications
1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound’s reactivity and functional groups make it useful in studying biochemical pathways and mechanisms of action in cells.
Mechanism of Action
The mechanism of action of 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the azetidine ring can interact with specific binding sites, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Comparison: 1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one is unique due to the presence of the ethanesulfonyl group, which imparts distinct reactivity and potential biological activity compared to other azetidine derivatives. The combination of the azetidine ring and the sulfonyl group makes this compound particularly interesting for medicinal chemistry and materials science applications.
Properties
IUPAC Name |
1-(3-ethylsulfonylazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-8(10)9-5-7(6-9)13(11,12)4-2/h3,7H,1,4-6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELPUGMGVMZCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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